6-MPR

説明

Structure

3D Structure

特性

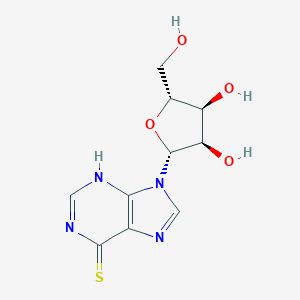

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 |

Source

|

| Record name | 6MP-Arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC84321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mannose 6-Phosphate Receptor: A Comprehensive Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannose 6-Phosphate Receptor (M6PR) system is a critical component of cellular trafficking, primarily responsible for the transport of newly synthesized lysosomal hydrolases to the lysosome. This process is essential for cellular homeostasis and the proper degradation of macromolecules. Dysregulation of M6PR function is implicated in several human diseases, most notably lysosomal storage disorders. This technical guide provides an in-depth exploration of the M6PR's core functions, structure, and trafficking pathways. It includes a compilation of quantitative data, detailed experimental protocols for studying the M6PR, and visual representations of its key pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to the Mannose 6-Phosphate Receptor

The targeting of soluble acid hydrolases to the lysosome is a highly specific process mediated by the recognition of a unique carbohydrate marker, mannose 6-phosphate (M6P), on these enzymes.[1][2] This recognition and subsequent transport are carried out by two specialized transmembrane glycoproteins known as Mannose 6-Phosphate Receptors (MPRs).[3][4] There are two main types of M6PRs:

-

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): A large, ~300 kDa multifunctional, type I transmembrane protein.[3][4] It is also known as the insulin-like growth factor 2 (IGF-II) receptor, as it possesses a distinct binding site for IGF-II.[3][4]

-

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): A smaller, ~46 kDa type I transmembrane protein that functions as a homodimer.[3][4] Its binding to M6P is enhanced in the presence of divalent cations.[5]

Both receptors play a crucial role in sorting and transporting lysosomal enzymes from the trans-Golgi network (TGN) to the endo-lysosomal system.[3][4] Additionally, the CI-MPR is present on the cell surface, where it can mediate the endocytosis of extracellular M6P-containing ligands.[4]

Core Functions of the Mannose 6-Phosphate Receptor

The primary function of M6PRs is to ensure the correct delivery of over 60 different lysosomal hydrolases. This process is essential for the degradative functions of the lysosome.

Ligand Recognition and Binding

M6PRs recognize and bind to the M6P signal on the N-linked oligosaccharides of lysosomal enzymes within the TGN.[1][2] The binding is pH-dependent, with optimal binding occurring at the slightly acidic pH of the TGN (pH ~6.5-6.7) and dissociation occurring in the more acidic environment of the late endosomes (pH ~5.0-5.5).[4]

The CI-MPR has a large extracytoplasmic domain composed of 15 homologous repeats, with M6P binding sites located on domains 3, 5, and 9.[3] Domain 11 contains the binding site for IGF-II.[4] The CD-MPR has a single M6P binding site in its extracytoplasmic domain.[5]

Intracellular Trafficking of Lysosomal Enzymes

The trafficking of lysosomal enzymes via M6PRs is a multi-step process:

-

Binding in the TGN: In the TGN, newly synthesized lysosomal enzymes displaying the M6P marker are recognized by and bind to M6PRs.[1][2]

-

Vesicular Transport: The M6PR-ligand complexes are then sorted into clathrin-coated vesicles that bud from the TGN.[5]

-

Delivery to Endosomes: These vesicles travel to and fuse with late endosomes.

-

Ligand Dissociation: The acidic environment of the late endosomes induces a conformational change in the M6PRs, leading to the release of the lysosomal enzymes.[4]

-

Receptor Recycling: The unoccupied M6PRs are then sorted into vesicles that recycle back to the TGN for another round of transport.[4] The lysosomal enzymes are delivered to the lysosomes.

The following diagram illustrates the trafficking pathway of the Mannose 6-Phosphate Receptor.

Role in IGF-II Regulation

The CI-MPR also functions as the IGF-II receptor, binding to the growth factor IGF-II with high affinity.[3] This binding leads to the internalization and subsequent lysosomal degradation of IGF-II, thereby regulating its bioavailability and signaling.[4]

Quantitative Data

This section summarizes key quantitative data related to M6PR function, providing a basis for experimental design and data interpretation.

Table 1: Binding Affinities of Mannose 6-Phosphate Receptors

| Receptor | Ligand | Dissociation Constant (Kd) | Conditions | Reference(s) |

| CI-MPR | Mannose 6-Phosphate | ~7 µM | [4] | |

| IGF-II | ~0.2 nM - 14 nM | [3] | ||

| Phosphomonoester-containing glycans | High Affinity (nM range) | [3] | ||

| Phosphodiester-containing glycans | Lower Affinity (µM range) | Domain 5 | [4] | |

| CD-MPR | Mannose 6-Phosphate | ~8 µM | + Divalent Cations | [4] |

| Mannose 6-Phosphate | Weakened Affinity | - Divalent Cations | [5] |

Table 2: M6PR Expression Levels

| Gene | Tissue/Cell Type | Expression Level (Normalized) | Data Source |

| M6PR (CD-MPR) | Monocyte | High | The Human Protein Atlas[6][7] |

| Granulocyte | High | The Human Protein Atlas[6][7] | |

| Islet of Langerhans | High | The Human Protein Atlas[6][7] | |

| Most Tissues | Detected in all | The Human Protein Atlas[6][7] | |

| IGF2R (CI-MPR) | Most Tissues | Widely Expressed |

Note: Expression levels are qualitative and based on RNA and protein data from The Human Protein Atlas. For precise quantitative data, it is recommended to perform qPCR or other quantitative protein assays on specific tissues or cell lines of interest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study M6PR function.

Ligand Binding Assay (ELISA-based)

This protocol describes a sandwich ELISA to quantify M6PR or measure ligand binding.

Materials:

-

Microtiter plate pre-coated with anti-M6PR antibody

-

Recombinant M6PR standard or sample

-

Biotin-conjugated anti-M6PR antibody or M6P-containing ligand

-

Avidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

Procedure:

-

Preparation: Prepare all reagents, standards, and samples.

-

Coating (if not pre-coated): Coat microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in PBS) overnight at 4°C. Wash three times with wash buffer. Block with 200 µL of assay diluent for 1-2 hours at room temperature. Wash three times.

-

Sample/Standard Incubation: Add 100 µL of M6PR standard or sample to each well. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate and wash each well three times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of biotin-conjugated detection antibody (diluted in assay diluent) to each well. Incubate for 1 hour at 37°C.

-

Washing: Aspirate and wash each well three times with wash buffer.

-

Enzyme Conjugate Incubation: Add 100 µL of Avidin-HRP conjugate (diluted in assay diluent) to each well. Incubate for 30 minutes at 37°C.

-

Washing: Aspirate and wash each well five times with wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 10-20 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the M6PR standard. Determine the concentration of M6PR in the samples from the standard curve.

Workflow Diagram:

M6PR Trafficking Assay (Immunofluorescence-based)

This protocol allows for the visualization of M6PR trafficking through the endocytic pathway.

Materials:

-

Cells expressing M6PR (or a tagged version) grown on coverslips

-

Primary antibody against M6PR (or the tag)

-

Fluorophore-conjugated secondary antibody

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on coverslips and grow to the desired confluency.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstaining: Incubate the cells with DAPI (diluted in PBS) for 5 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Workflow Diagram:

Immunoprecipitation of M6PR

This protocol describes the isolation of M6PR from cell lysates.

Materials:

-

Cell lysate

-

Anti-M6PR antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-M6PR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the M6PR.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Conclusion

The Mannose 6-Phosphate Receptors are central players in the intricate network of intracellular trafficking, ensuring the proper functioning of lysosomes. Their dual roles in lysosomal enzyme transport and growth factor regulation highlight their importance in cellular physiology. A thorough understanding of M6PR biology, facilitated by the quantitative data and experimental protocols provided in this guide, is paramount for researchers and drug development professionals. This knowledge is crucial for developing novel therapeutic strategies for lysosomal storage disorders and other diseases where M6PR function is compromised. Further research into the complex regulatory mechanisms governing M6PR expression and trafficking will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. M6PR mannose-6-phosphate receptor, cation dependent [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 5. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 6. Tissue expression of M6PR - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. M6PR protein expression summary - The Human Protein Atlas [proteinatlas.org]

The Discovery of the Mannose 6-Phosphate Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The mannose 6-phosphate (M6P) pathway is a critical cellular trafficking mechanism responsible for the targeted delivery of soluble lysosomal enzymes to the lysosome. Its discovery was a landmark achievement in cell biology, unraveling the molecular basis of lysosomal biogenesis and providing profound insights into the pathogenesis of lysosomal storage diseases, most notably I-cell disease (Mucolipidosis II). This technical guide provides an in-depth exploration of the seminal discoveries that elucidated this pathway, presenting the core experimental evidence, detailed methodologies of key experiments, and the logical framework that led to our current understanding. Quantitative data from foundational studies are summarized, and critical signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in cellular trafficking and therapeutic development.

Introduction: The Enigma of I-Cell Disease

The journey to understanding the M6P pathway began with the clinical characterization of a severe lysosomal storage disorder known as I-cell disease, or Mucolipidosis II.[1][2][3] First described in 1967, patients with I-cell disease presented with severe clinical and radiological features resembling Hurler syndrome but without the characteristic mucopolysacchariduria.[1] A peculiar hallmark of this disease was the presence of dense intracellular inclusions in the fibroblasts of patients, giving the disease its name.[1][4] Early investigations into the biochemical basis of I-cell disease revealed a startling paradox: while the lysosomes within patient cells were deficient in a wide array of hydrolytic enzymes, these same enzymes were found in abnormally high concentrations in the patients' serum and other bodily fluids.[1][2][5] This observation led to the central question that would drive the discovery of the M6P pathway: how are lysosomal enzymes normally targeted to the lysosome, and what is the molecular defect in I-cell disease that causes them to be secreted instead?

The "Recognition Marker" Hypothesis: A Paradigm Shift

In 1972, a groundbreaking hypothesis was put forward by Hickman and Neufeld.[4][6][7] They conducted a series of "cross-correction" experiments using cultured fibroblasts. They observed that fibroblasts from patients with I-cell disease were able to take up and correctly traffic lysosomal enzymes secreted by normal fibroblasts.[1][8] Conversely, normal fibroblasts could not internalize the lysosomal enzymes secreted by I-cell disease fibroblasts.[1][4][8] This led to the revolutionary proposal that lysosomal enzymes possess a "recognition marker" that is essential for their uptake and delivery to lysosomes.[8] They postulated that in I-cell disease, this recognition marker was absent or defective, leading to the mislocalization and secretion of the enzymes.[6]

Identification of Mannose 6-Phosphate as the Recognition Marker

The chemical nature of the recognition marker remained elusive for several years. The breakthrough came in 1977 when Kaplan and colleagues demonstrated that the uptake of a lysosomal enzyme, β-glucuronidase, by fibroblasts was inhibited by mannose 6-phosphate. This suggested that M6P was a key component of the recognition marker. Subsequent work provided direct evidence for the presence of M6P on high-uptake forms of β-glucuronidase.[9] These studies solidified the role of M6P as the critical signal for lysosomal targeting.

The Enzymatic Machinery of M6P Tagging

With the identification of M6P as the recognition marker, the focus shifted to the enzymatic machinery responsible for its addition to lysosomal enzymes.

The Two-Step Phosphorylation Process

Research by Kornfeld and colleagues revealed that the M6P tag is synthesized in a two-step process within the Golgi apparatus.[10][11]

-

Step 1: Transfer of N-acetylglucosamine-1-phosphate. The first step is catalyzed by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase).[12][13][14] This enzyme recognizes a protein determinant on the lysosomal hydrolase and transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor substrate UDP-GlcNAc to the 6-hydroxyl group of one or more mannose residues on the N-linked oligosaccharides of the lysosomal enzyme.[12][15]

-

Step 2: Uncovering the M6P Signal. The second step involves the removal of the N-acetylglucosamine residue by the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme."[11] This exposes the M6P recognition marker, allowing it to be recognized by the M6P receptors.

GlcNAc-1-Phosphotransferase: The Defective Enzyme in I-Cell Disease

The pivotal role of GlcNAc-1-phosphotransferase was definitively established when it was discovered to be the deficient enzyme in I-cell disease and the related, milder disorder, pseudo-Hurler polydystrophy (Mucolipidosis III).[16][17] Fibroblasts from individuals with I-cell disease showed a profound deficiency in GlcNAc-1-phosphotransferase activity, explaining their inability to generate the M6P recognition marker and the subsequent secretion of their lysosomal enzymes.[16][17]

The Mannose 6-Phosphate Receptors: Decoders of the Signal

The discovery of the M6P recognition marker necessitated the existence of receptors that could bind to this signal and mediate the transport of lysosomal enzymes. Two distinct M6P receptors were subsequently identified and characterized:

-

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): A large, ~300 kDa transmembrane protein that binds M6P in a cation-independent manner.[18]

-

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): A smaller, ~46 kDa transmembrane protein that requires divalent cations for optimal M6P binding.[18]

These receptors are primarily located in the trans-Golgi network, where they bind to M6P-tagged lysosomal enzymes.[11] The receptor-ligand complexes are then packaged into clathrin-coated vesicles and transported to the late endosomes. The acidic environment of the late endosomes facilitates the dissociation of the lysosomal enzymes from the receptors. The receptors then recycle back to the Golgi for another round of transport, while the lysosomal enzymes are delivered to the lysosomes.

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from the foundational research that elucidated the M6P pathway.

| Cell Type | GlcNAc-1-Phosphotransferase Activity (pmol/mg protein/h) | Reference |

| Normal Fibroblasts | 0.67 - 1.46 | [16] |

| I-Cell Disease Fibroblasts | < 0.02 | [16] |

| Pseudo-Hurler Polydystrophy Fibroblasts (Group 1) | < 0.02 | [16] |

| Pseudo-Hurler Polydystrophy Fibroblasts (Group 2) | 0.02 - 0.27 | [16] |

| Mucolipidosis II Fibroblast Membranes | Not detectable | [17] |

| Mucolipidosis III Fibroblast Membranes | < 10% of controls | [17] |

Table 1: GlcNAc-1-Phosphotransferase Activity in Normal and Diseased Fibroblasts. This table clearly demonstrates the profound deficiency of GlcNAc-1-phosphotransferase activity in fibroblasts from patients with I-cell disease and pseudo-Hurler polydystrophy compared to normal controls.

| Enzyme | Cellular Location | Relative Activity in I-Cell Disease vs. Normal | Reference |

| β-hexosaminidase | Intracellular (Fibroblasts) | Deficient | [19] |

| Extracellular (Serum) | 10-20 times higher | [19] | |

| Iduronate sulfatase | Intracellular (Fibroblasts) | Deficient | [19] |

| Extracellular (Serum) | 10-20 times higher | [19] | |

| Arylsulfatase A | Intracellular (Fibroblasts) | Deficient | [19] |

| Extracellular (Serum) | 10-20 times higher | [19] | |

| Multiple lysosomal enzymes | Extracellular (Plasma/Culture Media) | 10-70 fold higher | [5] |

Table 2: Lysosomal Enzyme Distribution in I-Cell Disease. This table illustrates the hallmark biochemical feature of I-cell disease: a deficiency of multiple lysosomal enzymes inside the cells and a marked increase in their activity outside the cells.

| Receptor | Ligand | Dissociation Constant (Kd) | Reference |

| Cation-Independent M6P Receptor (CI-MPR) | Mannose 6-Phosphate | ~7 µM | [18] |

| Cation-Dependent M6P Receptor (CD-MPR) | Mannose 6-Phosphate | ~8 µM | [18] |

| M6P/IGF-II Receptor | Retinoic Acid | 1.2 ± 0.4 nM (with M6P) | [20] |

| Retinoic Acid | 2.5 ± 0.3 nM (control) | [20] |

Table 3: Binding Affinities of Mannose 6-Phosphate Receptors. This table provides the dissociation constants (Kd) for the interaction of the M6P receptors with their primary ligand, M6P, and in the case of the CI-MPR, with retinoic acid.

Key Experimental Protocols

The discovery of the M6P pathway was underpinned by the development and application of several key experimental techniques. Detailed methodologies for these pivotal experiments are provided below.

Pulse-Chase Labeling and Immunoprecipitation of Lysosomal Enzymes

This technique was crucial for tracking the synthesis, processing, and secretion of lysosomal enzymes in normal and I-cell disease fibroblasts.

Objective: To follow the fate of newly synthesized lysosomal enzymes over time.

Methodology:

-

Cell Culture: Grow human fibroblasts (normal and I-cell disease) in appropriate culture medium.

-

Starvation: Incubate cells in methionine-free medium for 30-60 minutes to deplete the intracellular pool of methionine.

-

Pulse: Add [³⁵S]methionine to the medium and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

-

Chase: Remove the labeling medium and add complete medium containing an excess of unlabeled methionine. This "chases" the radioactive label through the cellular pathways.

-

Sample Collection: At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), harvest both the cells and the culture medium.

-

Cell Lysis: Lyse the harvested cells in a buffer containing detergents to solubilize cellular proteins.

-

Immunoprecipitation: Add a specific antibody against the lysosomal enzyme of interest to the cell lysates and culture media. Incubate to allow the antibody to bind to the enzyme.

-

Immune Complex Precipitation: Add protein A- or protein G-coupled beads to precipitate the antibody-enzyme complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: Elute the bound proteins from the beads and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: Expose the gel to X-ray film to visualize the radiolabeled lysosomal enzyme at different time points, revealing its processing and localization (intracellular vs. secreted).

Subcellular Fractionation to Isolate Golgi and Lysosomes

This method allowed researchers to determine the subcellular location of the enzymes involved in the M6P pathway.

Objective: To separate different cellular organelles, particularly the Golgi apparatus and lysosomes.

Methodology:

-

Cell Homogenization: Harvest cultured cells and gently break them open using a Dounce homogenizer in an isotonic buffer to maintain organelle integrity.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a medium speed (e.g., 20,000 x g) to pellet mitochondria and lysosomes.

-

Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the Golgi apparatus and endoplasmic reticulum.

-

-

Density Gradient Centrifugation:

-

Resuspend the pellets containing the organelles of interest.

-

Layer the resuspended fractions on top of a sucrose (B13894) or Percoll density gradient.

-

Centrifuge at high speed for several hours. Organelles will migrate through the gradient and band at their characteristic buoyant density.

-

-

Fraction Collection: Carefully collect the fractions containing the purified Golgi and lysosomal compartments.

-

Analysis: Analyze the fractions for the presence of specific marker enzymes to confirm the identity and purity of the isolated organelles.

GlcNAc-1-Phosphotransferase Activity Assay

This assay was instrumental in identifying the enzymatic defect in I-cell disease.

Objective: To measure the activity of GlcNAc-1-phosphotransferase in cell extracts.

Methodology:

-

Substrate Preparation: Synthesize radiolabeled UDP-[³H]GlcNAc as the donor substrate. Use a suitable acceptor substrate, such as α-methylmannoside or a purified lysosomal enzyme.

-

Enzyme Preparation: Prepare cell extracts from normal and I-cell disease fibroblasts.

-

Enzyme Reaction: Incubate the cell extract with the radiolabeled donor substrate and the acceptor substrate in a reaction buffer containing appropriate cofactors (e.g., Mg²⁺ or Mn²⁺).

-

Separation of Product: After the incubation period, separate the radiolabeled product (acceptor with attached [³H]GlcNAc-1-P) from the unreacted donor substrate. This can be achieved using techniques like ion-exchange chromatography or affinity chromatography on Concanavalin A-Sepharose (which binds the high-mannose oligosaccharides of the acceptor).

-

Quantification: Measure the amount of radioactivity incorporated into the product using liquid scintillation counting.

-

Calculation of Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein in the cell extract (e.g., pmol/mg protein/h).

Mannose 6-Phosphate Receptor Binding Assay

This assay was used to characterize the binding properties of the M6P receptors.

Objective: To measure the binding of M6P-containing ligands to the M6P receptors.

Methodology:

-

Receptor Preparation: Isolate membranes containing the M6P receptors from a suitable source (e.g., bovine liver) or use purified receptors.

-

Ligand Preparation: Use a purified lysosomal enzyme known to contain the M6P marker. The enzyme can be radiolabeled (e.g., with ¹²⁵I) for easy detection.

-

Binding Reaction: Incubate the receptor preparation with the radiolabeled ligand in a binding buffer at a specific pH (typically ~6.5 to mimic the Golgi environment).

-

Competition Assay: To determine binding specificity, perform the binding reaction in the presence of an excess of unlabeled M6P or other sugars.

-

Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand. This can be done by centrifugation (for membrane preparations) or by filter binding assays.

-

Quantification: Measure the amount of radioactivity associated with the receptor-ligand complexes.

-

Data Analysis: Plot the amount of bound ligand as a function of the ligand concentration. From this data, the dissociation constant (Kd), a measure of binding affinity, can be calculated.

Visualizing the Core Concepts: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Figure 1: The Mannose 6-Phosphate Pathway for Lysosomal Enzyme Targeting.

Figure 2: Experimental Workflow for Pulse-Chase Labeling of Lysosomal Enzymes.

Figure 3: Workflow for the GlcNAc-1-Phosphotransferase Activity Assay.

Conclusion: A Legacy of Discovery and Therapeutic Opportunity

The elucidation of the mannose 6-phosphate pathway stands as a testament to the power of curiosity-driven research, where the investigation of a rare genetic disease led to fundamental discoveries in cell biology. The work of pioneers like Neufeld, Sly, and Kornfeld not only provided a molecular explanation for I-cell disease but also established a new paradigm for protein trafficking within the eukaryotic cell. This knowledge has had far-reaching implications, from our basic understanding of lysosomal function to the development of enzyme replacement therapies for a variety of lysosomal storage disorders, which rely on the M6P pathway for the cellular uptake of recombinant enzymes. The continued study of this elegant and essential pathway promises to yield further insights into cellular homeostasis and open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. researchgate.net [researchgate.net]

- 3. I-cell disease (Mucolipidosis II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of mesenchymal stem cells in mucolipidosis type II (I-cell disease) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. A hypothesis for I-cell disease: defective hydrolases that do not enter lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular transport of lysosomal enzymes: an alternative hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic identification of mannose 6-phosphate on the recognition marker for receptor-mediated pinocytosis of beta-glucuronidase by human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of the mannose 6-phosphate recognition marker in transport-impaired mouse lymphoma cells. Demonstration of a two-step phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UDP-N-acetylglucosamine:glycoprotein N-acetylglucosamine-1-phosphotransferase. Proposed enzyme for the phosphorylation of the high mannose oligosaccharide units of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysosomal enzyme targeting. N-Acetylglucosaminylphosphotransferase selectively phosphorylates native lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structures of the mannose-6-phosphate pathway enzyme, GlcNAc-1-phosphotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fibroblasts from patients with I-cell disease and pseudo-Hurler polydystrophy are deficient in uridine 5'-diphosphate-N-acetylglucosamine: glycoprotein N-acetylglucosaminylphosphotransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation of lysosomal enzymes in fibroblasts. Marked deficiency of N-acetylglucosamine-1-phosphotransferase in fibroblasts of patients with mucolipidosis III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. Mannose-6-phosphate/insulin-like growth factor-II receptor is a receptor for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of the Cation-Independent Mannose 6-Phosphate Receptor (6-MPR) in Lysosomal Enzyme Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise delivery of newly synthesized acid hydrolases to the lysosome is a fundamental process for cellular homeostasis, and its dysregulation is implicated in numerous lysosomal storage diseases. The cation-independent mannose 6-phosphate receptor (CI-MPR), a ~300 kDa transmembrane glycoprotein (B1211001) also known as the 6-MPR or IGF-II receptor, is a principal architect of this intricate trafficking pathway. This technical guide provides an in-depth exploration of the this compound's structure, function, and trafficking itinerary. It details the molecular mechanisms of ligand recognition, the journey from the trans-Golgi network to endosomal compartments, and the crucial recycling of the receptor. Furthermore, this guide presents quantitative data on binding affinities and trafficking kinetics, outlines key experimental protocols for studying this compound, and provides visual representations of the associated molecular pathways and experimental workflows. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound, fostering further investigation and the development of novel therapeutic strategies targeting the lysosomal system.

Introduction: The Mannose 6-Phosphate Pathway

The targeting of most soluble lysosomal enzymes is mediated by the mannose 6-phosphate (M6P) pathway.[1] In the cis-Golgi, newly synthesized lysosomal hydrolases are tagged with M6P residues on their N-linked oligosaccharides.[1][2] This M6P signal acts as a specific sorting signal that is recognized by mannose 6-phosphate receptors in the trans-Golgi network (TGN).[1][2] There are two types of M6P receptors: the cation-independent mannose 6-phosphate receptor (CI-MPR or this compound) and the cation-dependent mannose 6-phosphate receptor (CD-MPR).[3][4] This guide focuses on the CI-MPR due to its major role in the trafficking of a wide array of lysosomal enzymes.[5]

The this compound binds to M6P-tagged enzymes in the TGN and mediates their transport in clathrin-coated vesicles to endosomal compartments.[6][7] The acidic environment of the late endosomes facilitates the dissociation of the enzyme from the receptor.[6][8] The hydrolases are then delivered to lysosomes, while the this compound is recycled back to the TGN for another round of transport.[6][7] A portion of the this compound is also found on the cell surface, where it can capture extracellular M6P-containing ligands for delivery to the lysosome.[3][8]

Structure and Ligand Binding of the this compound

The this compound is a type I transmembrane protein with a large extracytoplasmic domain, a single transmembrane segment, and a short cytoplasmic tail.[7] The extracytoplasmic domain is composed of 15 homologous repeats, each approximately 147 amino acids long.[7]

Mannose 6-Phosphate Binding

The this compound possesses multiple binding sites for M6P located within its extracytoplasmic domains.[3][5] Domains 3, 5, and 9 have been identified as M6P-binding domains.[3][5] Domains 3 and 9 bind to M6P with high affinity, while domain 5 exhibits a weaker affinity for M6P but can also bind to the phosphodiester M6P-N-acetylglucosamine (GlcNAc).[3][5] This allows the receptor to recognize a broad range of phosphorylated glycans on lysosomal enzymes.[3] The optimal pH for ligand binding is between 6.0 and 7.0, which is consistent with its function of binding ligands in the TGN and releasing them in the more acidic endosomes.[3]

Other Ligands

In addition to M6P-containing proteins, the this compound also binds to insulin-like growth factor II (IGF-II) with high affinity through a site located in domain 11.[3][9] This dual function has led to its alternative name, the IGF-II/M6P receptor. The binding of IGF-II is independent of M6P binding. The receptor is also known to interact with other ligands, including the urokinase-type plasminogen activator receptor (uPAR) and retinoic acid.[6][10]

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the this compound's binding affinities and trafficking kinetics, providing a comparative overview for researchers.

| Ligand | Receptor/Domain | Method | Dissociation Constant (Kd) | Reference |

| Mannose 6-Phosphate | Full-length CI-MPR | Not Specified | 7 µM | [4] |

| β-glucuronidase | Zebrafish CI-MPR Domains 1-3 | Surface Plasmon Resonance | 90 ± 6 nM | [9] |

| β-glucuronidase | Zebrafish CI-MPR Domain 9 | Surface Plasmon Resonance | 136 ± 13 nM | [9] |

| M6P | Bovine CI-MPR Domains 14-15 | Surface Plasmon Resonance | 13 µM | [11] |

| M6P-GlcNAc | Bovine CI-MPR Domains 14-15 | Surface Plasmon Resonance | 17 µM | [11] |

| Trafficking Step | Cell Type | Method | Time | Reference |

| Internalized CI-MPR reaches sorting endosomes | CHO cells | Confocal Microscopy | ~5 minutes | [3][8] |

| Internalized CI-MPR accumulates in the endocytic recycling compartment | CHO cells | Confocal Microscopy | After entering sorting endosomes | [3][8] |

| Endocytosed receptors achieve steady-state distribution | CHO cells | Confocal Microscopy | ~1 hour | [8] |

| A significant fraction of M6PR and its ligand is transferred to multivesicular bodies | HEp-2 cells | Pulse-chase and fractionation | Not specified | [6] |

The Intracellular Trafficking Itinerary of the this compound

The trafficking of the this compound is a highly regulated and dynamic process that ensures the efficient delivery of lysosomal enzymes and the maintenance of the receptor pool.

Anterograde Trafficking: From the TGN to Endosomes

In the TGN, the this compound binds to newly synthesized M6P-tagged lysosomal hydrolases.[1][3] This binding event is facilitated by the slightly acidic pH of the TGN lumen (pH ~6.5-6.7). The receptor-ligand complexes are then sorted into clathrin-coated vesicles through the interaction of the receptor's cytoplasmic tail with adaptor proteins, primarily AP-1.[6] These vesicles bud off from the TGN and traffic towards the endosomal system.[6]

The vesicles fuse with early endosomes, delivering their cargo. As the endosomes mature into late endosomes, their internal pH drops to around 5.0-5.5.[6] This acidic environment induces a conformational change in the this compound, leading to the dissociation of the M6P-containing ligand.[6][8]

Retrograde Trafficking: Recycling from Endosomes to the TGN

Once the ligand has been released, the unoccupied this compound is sorted for retrograde transport back to the TGN. This recycling pathway is crucial for maintaining the cellular pool of receptors available for sorting newly synthesized hydrolases. The key player in this process is the retromer complex, a multi-protein assembly that recognizes the cytoplasmic tail of the this compound in the endosomal membrane.[12][13][14] The retromer complex facilitates the formation of transport carriers that bud from the endosome and move towards the TGN.[12][14]

Cell Surface Trafficking and Endocytosis

Approximately 10-20% of the cellular pool of this compound is located at the plasma membrane.[3] At the cell surface, the receptor can bind to extracellular M6P-containing ligands, such as secreted lysosomal enzymes, and mediate their internalization via clathrin-mediated endocytosis.[2][6] This process is important for the recapture of missorted lysosomal enzymes and for the delivery of therapeutic enzyme replacement therapies for lysosomal storage diseases.[15] After internalization, the receptor-ligand complexes are delivered to early endosomes, where they merge with the intracellular trafficking pathway.[8]

Experimental Protocols for Studying this compound Trafficking

This section provides an overview of key experimental methodologies used to investigate the function and trafficking of the this compound.

Affinity Chromatography for this compound Purification and Interaction Studies

Principle: This technique separates the this compound from a complex mixture based on its specific binding to an immobilized ligand, typically mannose 6-phosphate.

Generalized Protocol:

-

Matrix Preparation: A solid support (e.g., agarose (B213101) beads) is chemically coupled with a mannose 6-phosphate analog.

-

Column Packing and Equilibration: The M6P-coupled matrix is packed into a chromatography column and equilibrated with a binding buffer at a pH optimal for receptor-ligand interaction (pH ~6.5-7.0).

-

Sample Loading: A cell lysate or a partially purified protein fraction containing the this compound is loaded onto the column. The this compound binds to the immobilized M6P, while other proteins flow through.

-

Washing: The column is washed extensively with the binding buffer to remove non-specifically bound proteins.

-

Elution: The bound this compound is eluted from the column by changing the buffer conditions. This can be achieved by:

-

Adding a high concentration of free mannose 6-phosphate to competitively displace the receptor.

-

Lowering the pH of the elution buffer to disrupt the receptor-ligand interaction.

-

-

Analysis: The eluted fractions are collected and analyzed for the presence and purity of the this compound using techniques such as SDS-PAGE and Western blotting.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

Principle: SPR is a label-free optical technique that measures the real-time interaction between a ligand (e.g., this compound) immobilized on a sensor chip and an analyte (e.g., an M6P-containing enzyme) in solution. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal.

Generalized Protocol:

-

Ligand Immobilization: The purified this compound (or a specific domain) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing the M6P-tagged enzyme at various concentrations is flowed over the sensor chip.

-

Association and Dissociation Monitoring: The binding (association) of the enzyme to the immobilized receptor and its subsequent release (dissociation) are monitored in real-time by recording the SPR signal.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of the binding affinity.

Immunofluorescence Microscopy for Visualizing this compound Trafficking

Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of the this compound within fixed cells. By using antibodies against the this compound and various organelle markers, the trafficking of the receptor through different compartments can be tracked.

Generalized Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and may be subjected to specific treatments (e.g., incubation with a ligand or a drug that perturbs trafficking).

-

Fixation and Permeabilization: Cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.

-

Immunolabeling:

-

Primary Antibody: The cells are incubated with a primary antibody that specifically recognizes the this compound.

-

Secondary Antibody: After washing, the cells are incubated with a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody.

-

Co-staining: To identify specific organelles, the cells can be co-stained with antibodies against markers for the TGN (e.g., TGN46), early endosomes (e.g., EEA1), or late endosomes (e.g., LAMP1).

-

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope, typically a confocal microscope, to obtain high-resolution images of the subcellular distribution of the this compound.

Visualizing the this compound Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. M6PR protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocytosed cation-independent mannose 6-phosphate receptor traffics via the endocytic recycling compartment en route to the trans-Golgi network and a subpopulation of late endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cation-Independent vs. Cation-Dependent Mannose 6-Phosphate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise targeting of lysosomal enzymes is a critical cellular process mediated by two specialized receptors: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR). These receptors recognize a unique carbohydrate marker, mannose 6-phosphate (M6P), on newly synthesized lysosomal hydrolases, ensuring their correct delivery to the lysosome. While both receptors participate in this crucial pathway, they exhibit significant structural and functional distinctions that have profound implications for cellular homeostasis and are of considerable interest in the context of drug development, particularly for enzyme replacement therapies in lysosomal storage diseases. This technical guide provides a comprehensive comparison of CI-MPR and CD-MPR, detailing their structural characteristics, ligand-binding properties, trafficking pathways, and associated signaling functions. It includes structured quantitative data, detailed experimental protocols for their study, and visual diagrams of key cellular pathways.

Structural and Functional Overview

The CI-MPR and CD-MPR are both type I transmembrane proteins, meaning they have a single transmembrane domain with their N-terminus in the lumen of the Golgi and endosomes, and their C-terminus in the cytoplasm.[1] However, they differ substantially in their size, domain architecture, and oligomeric state.

The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) , also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), is a large, monomeric glycoprotein (B1211001) with a molecular weight of approximately 300 kDa.[1][2] Its extracellular region is composed of 15 homologous domains. Two of these domains are responsible for binding M6P-containing ligands, while a distinct site on a separate domain binds Insulin-like Growth Factor 2 (IGF-II).[2][3] This dual-ligand specificity makes the CI-MPR a multifunctional receptor involved in both lysosomal enzyme trafficking and the regulation of IGF-II signaling.[2]

In contrast, the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) is a smaller glycoprotein of about 46 kDa that functions as a dimer.[1] Each monomer contains a single M6P-binding domain in its extracytoplasmic region.[3] As its name suggests, the binding of M6P to the CD-MPR is enhanced in the presence of divalent cations such as Mn²⁺.[1]

| Feature | Cation-Independent MPR (CI-MPR / IGF2R) | Cation-Dependent MPR (CD-MPR) |

| Molecular Weight | ~300 kDa[1] | ~46 kDa[1] |

| Oligomeric State | Monomer[1] | Dimer[1] |

| Extracellular Domains | 15 homologous domains[2] | 1 M6P-binding domain per monomer[3] |

| M6P Binding Sites | Two high-affinity sites[3] | One M6P-binding site per monomer[3] |

| Cation Dependence | No[3] | Binding enhanced by divalent cations (e.g., Mn²⁺)[1] |

| Other Ligands | Insulin-like Growth Factor 2 (IGF-II)[2] | None reported |

| Primary Function | Trafficking of M6P-tagged lysosomal enzymes; degradation of IGF-II[2] | Trafficking of M6P-tagged lysosomal enzymes[1] |

Ligand Binding and Specificity

The affinity and specificity of ligand binding to the MPRs are critical for their function and are influenced by factors such as pH and the presence of cations.

Mannose 6-Phosphate Binding

Both receptors bind M6P with high affinity in the slightly acidic environment of the trans-Golgi network (TGN), which has a pH of approximately 6.5-6.7. This binding is crucial for capturing newly synthesized lysosomal enzymes. As the receptor-ligand complexes are transported to the more acidic late endosomes (pH ~5.0-5.5), the lower pH induces a conformational change in the receptors, leading to the release of the M6P-tagged enzymes.

| Ligand | Receptor | Dissociation Constant (Kd) | Conditions |

| Mannose 6-Phosphate | CI-MPR | ~7 µM[4] | - |

| Mannose 6-Phosphate | CD-MPR | ~8 µM[1] | In the presence of divalent cations |

| Pentamannose Phosphate | CD-MPR | 6 µM[5] | In the presence of Mn²⁺ |

| Pentamannose Phosphate | CD-MPR | 25 µM[5] | In the presence of EDTA |

| High mannose oligosaccharide with two phosphomonoesters | CD-MPR | 0.2 µM[5] | - |

| β-glucuronidase (zebrafish) | CI-MPR (domains 1-3) | 90 ± 6 nM[6] | - |

| β-glucuronidase (zebrafish) | CI-MPR (domain 9) | 136 ± 13 nM[6] | - |

| β-glucuronidase | CI-MPR (domain 5) | 54 µM[7] | - |

Cation Dependence of CD-MPR

The binding of ligands to the CD-MPR is significantly enhanced by the presence of divalent cations. While not an absolute requirement, cations increase the affinity of the receptor for M6P. This property is a key differentiator from the CI-MPR.

IGF-II Binding to CI-MPR

The CI-MPR possesses a distinct binding site for IGF-II, which is located on a different domain from the M6P-binding sites. The binding of IGF-II to the CI-MPR is independent of M6P binding. This interaction is crucial for the clearance and degradation of IGF-II, thereby regulating its mitogenic and metabolic effects.

| Ligand | Receptor | Dissociation Constant (Kd) |

| IGF-II | CI-MPR | 0.2 nM[8] |

| IGF-I | CI-MPR | 0.4 µM[8] |

Cellular Trafficking Pathways

Both MPRs cycle between the trans-Golgi network (TGN) and endosomes to carry out their function. However, there are notable differences in their trafficking itineraries.

The general trafficking pathway involves the binding of M6P-tagged ligands in the TGN, followed by the packaging of the receptor-ligand complexes into clathrin-coated vesicles. These vesicles then fuse with late endosomes. The acidic environment of the late endosomes facilitates the dissociation of the ligand from the receptor. The receptors are then recycled back to the TGN for another round of transport, while the lysosomal enzymes are delivered to lysosomes.

A significant portion of the CI-MPR population (around 10-20%) is also found on the cell surface, where it can capture and internalize extracellular M6P-tagged ligands, a process crucial for enzyme replacement therapies.[1] The CD-MPR is predominantly localized to intracellular compartments and is less abundant on the plasma membrane.[9]

Signaling Functions of CI-MPR (IGF2R)

Beyond its role in enzyme trafficking, the CI-MPR's interaction with IGF-II has significant signaling implications. By binding to IGF-II, the CI-MPR acts as a clearance receptor, internalizing and targeting IGF-II for lysosomal degradation. This process effectively reduces the bioavailability of IGF-II to bind to the IGF-1 receptor (IGF-1R), which mediates the growth-promoting and metabolic effects of IGF-II. Therefore, the CI-MPR functions as a negative regulator of IGF-II signaling. Loss or downregulation of CI-MPR can lead to increased IGF-II levels and enhanced IGF-1R signaling, which has been implicated in various cancers.

Experimental Protocols

Ligand Binding Assay (Solid-Phase)

This protocol describes a solid-phase binding assay to quantify the interaction between MPRs and M6P-containing ligands.

Materials:

-

Purified CI-MPR or CD-MPR

-

M6P-conjugated Bovine Serum Albumin (M6P-BSA) or a specific lysosomal enzyme

-

96-well microtiter plates (high-binding capacity)

-

Binding Buffer: 50 mM Imidazole-HCl, pH 6.5, 150 mM NaCl, 1 mM MnCl₂ (for CD-MPR), 0.05% Tween-20, 1% BSA

-

Wash Buffer: 50 mM Imidazole-HCl, pH 6.5, 150 mM NaCl, 0.05% Tween-20

-

Primary antibody against the lysosomal enzyme or a tag

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with 100 µL of purified MPR (1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with Wash Buffer.

-

Block non-specific binding sites by adding 200 µL of Binding Buffer to each well and incubating for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Prepare serial dilutions of the M6P-ligand in Binding Buffer.

-

Add 100 µL of each ligand dilution to the appropriate wells and incubate for 2 hours at room temperature with gentle agitation.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of the primary antibody (diluted in Binding Buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody (diluted in Binding Buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Plot the absorbance versus the ligand concentration and determine the Kd from the binding curve.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the kinetics of receptor-ligand interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified MPR (ligand)

-

M6P-containing protein (analyte)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with Running Buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified MPR (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the MPR immobilization.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the M6P-containing analyte in Running Buffer.

-

Inject the analyte dilutions sequentially over the ligand-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, switch to injecting only Running Buffer to monitor the dissociation of the analyte.

-

-

Regeneration:

-

If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cellular Trafficking Assay using Fluorescence Microscopy

This protocol allows for the visualization of MPR trafficking within cells.

Materials:

-

Cells expressing a fluorescently tagged MPR (e.g., GFP-CI-MPR)

-

Fluorescently labeled ligand (e.g., Alexa Fluor 647-conjugated M6P-BSA)

-

Confocal microscope with live-cell imaging capabilities

-

Cell culture medium

-

Markers for cellular compartments (e.g., LysoTracker for lysosomes, TGN46 antibody for TGN)

Procedure:

-

Plate the cells expressing the fluorescently tagged MPR onto glass-bottom dishes suitable for microscopy.

-

Allow the cells to adhere and grow to an appropriate confluency.

-

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the fluorescently labeled ligand.

-

Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to follow the internalization and trafficking of the ligand.

-

At each time point, wash the cells with cold PBS to remove unbound ligand.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature (optional, for co-localization with organelle markers).

-

If performing co-localization, permeabilize the cells and stain with primary and fluorescently labeled secondary antibodies for organelle markers.

-

Image the cells using a confocal microscope.

-

Analyze the images to determine the co-localization of the fluorescently tagged MPR and the labeled ligand with different cellular compartments over time.

Implications for Drug Development

The distinct properties of CI-MPR and CD-MPR have significant implications for the development of therapies for lysosomal storage diseases (LSDs). Enzyme replacement therapy (ERT), a primary treatment for many LSDs, relies on the uptake of recombinant lysosomal enzymes from the bloodstream into cells via the CI-MPR on the cell surface. Therefore, enhancing the M6P content of recombinant enzymes or designing M6P analogues with higher affinity for the CI-MPR are key strategies to improve the efficacy of ERTs.

Furthermore, the dual function of the CI-MPR as the IGF2R presents both opportunities and challenges. Targeting the CI-MPR could be a therapeutic strategy for cancers where IGF-II signaling is dysregulated. Conversely, therapies targeting the CI-MPR for LSDs must consider the potential impact on IGF-II metabolism.

Conclusion

The cation-independent and cation-dependent mannose 6-phosphate receptors are essential components of the lysosomal trafficking machinery. While they share the common function of recognizing M6P-tagged ligands, their distinct structural features, ligand-binding properties, and cellular trafficking pathways underscore their specialized roles in the cell. A thorough understanding of these differences is paramount for researchers in cell biology and for professionals in drug development aiming to leverage these receptors for therapeutic benefit. The experimental approaches detailed in this guide provide a framework for the continued investigation of these fascinating and critically important cellular receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]

- 3. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for studying protein trafficking and molecular motors in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a low affinity mannose 6-phosphate-binding site in domain 5 of the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualization of AMPAR Trafficking and Surface Expression - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Cation-Independent Mannose 6-Phosphate/Insulin-Like Growth Factor 2 Receptor (CI-MPR/IGF2R): A Comprehensive Technical Guide on its Structure and Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cation-Independent Mannose 6-Phosphate/Insulin-Like Growth Factor 2 Receptor (CI-MPR), also known as IGF2R or CD222, is a multifunctional type I transmembrane glycoprotein (B1211001) critical for cellular homeostasis and regulation.[1][2] Encoded by the IGF2R gene, this approximately 300 kDa receptor plays a pivotal role in the trafficking of mannose 6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to the lysosomes, a process essential for cellular degradation and recycling.[1][3] Furthermore, it functions as a clearance receptor for insulin-like growth factor 2 (IGF2), thereby regulating cell growth and development.[2] Dysregulation of CI-MPR/IGF2R has been implicated in various pathological conditions, including cancer.[4] This technical guide provides an in-depth overview of the structure and domains of the human CI-MPR/IGF2R, presenting key quantitative data, detailed experimental methodologies, and visual representations of its structure and signaling interactions.

I. Molecular Architecture and Domain Organization

The human CI-MPR/IGF2R is a large monomeric protein, which can also exist as a dimer, composed of 2491 amino acids.[1] Its structure can be broadly divided into three major regions: a large N-terminal extracellular domain, a single transmembrane helix, and a short C-terminal cytoplasmic tail.

Extracellular Domain

The extensive extracellular domain comprises the bulk of the protein and is responsible for ligand binding. It is composed of 15 homologous repeats, often referred to as domains 1 through 15, each approximately 147 amino acids in length.[1][5] These domains share a similar structural fold. A small region within the extracellular domain also shows homology to the collagen-binding domain of fibronectin.[1]

Ligand Binding Domains

The multifunctionality of the CI-MPR/IGF2R is enabled by distinct binding sites for its different ligands located on separate domains.[4]

-

Mannose 6-Phosphate (M6P) Binding: The receptor possesses multiple binding sites for M6P-containing ligands. Domains 3, 5, 9, and 15 are all capable of binding M6P.[6][7] Domains 3 and 9 exhibit high-affinity binding to M6P, while domain 5 has a lower affinity.[7] This multi-domain binding arrangement allows the receptor to recognize a wide array of glycosylation patterns on lysosomal enzymes.

-

Insulin-Like Growth Factor 2 (IGF2) Binding: The primary binding site for IGF2 is located on domain 11.[6] The binding affinity and specificity of this interaction are modulated by domain 13.[5] The binding of M6P and IGF2 are mutually independent events, occurring at distinct sites on the receptor.[3]

The modular structure of the CI-MPR/IGF2R extracellular domain allows for its diverse biological roles.

Caption: Schematic of the domain organization of the CI-MPR/IGF2R.

II. Quantitative Data Summary

The following tables summarize key quantitative data for the human CI-MPR/IGF2R.

| Property | Value | Reference(s) |

| Molecular Weight | ~300 kDa | [1] |

| Total Amino Acids | 2491 | |

| Extracellular Domains | 15 | |

| Transmembrane Domains | 1 | [1] |

| Cryo-EM Dimensions (Apo state, pH 4.5) | 170 Å x 80 Å x 80 Å | [8][9] |

| Cryo-EM Dimensions (IGF2-bound, pH 7.4) | 230 Å x 170 Å x 70 Å | [8] |

| Ligand | Binding Domain(s) | Dissociation Constant (Kd) | Reference(s) |

| IGF2 | 11 (modulated by 13) | ~1-2 nM | [10] |

| Mannose 6-Phosphate | 3, 9 | High Affinity | [7] |

| Mannose 6-Phosphate | 5 | Low Affinity | [7] |

| uPAR | N-terminal region | ~1–10 μM | [11] |

III. Experimental Protocols

The structural and functional characterization of CI-MPR/IGF2R has been achieved through a combination of advanced biochemical and biophysical techniques.

A. X-ray Crystallography for Domain Structure Determination

X-ray crystallography has been instrumental in providing high-resolution structures of individual and multi-domain fragments of the CI-MPR/IGF2R.

1. Protein Expression and Purification:

-

Construct Design: DNA constructs encoding specific domains (e.g., domains 7-11, 11-14) of human CI-MPR/IGF2R are generated.[6][12]

-

Expression System: Recombinant protein expression is typically carried out in insect cells (Spodoptera frugiperda) using a baculovirus expression system to ensure proper protein folding and post-translational modifications.[6]

-

Purification: The secreted protein fragments are purified from the cell culture medium using affinity chromatography, followed by size-exclusion chromatography to obtain a homogenous sample.

2. Crystallization:

-

Crystallization Method: The vapor diffusion method (hanging or sitting drop) is commonly employed.

-

Conditions: Purified protein is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer to maintain a specific pH, and various salts. The specific conditions are optimized through screening.

-

Crystal Growth: Crystals are grown over several days to weeks at a constant temperature.

3. Data Collection and Structure Determination:

-

X-ray Diffraction: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.

-

Data Processing: Diffraction data are collected and processed to determine the electron density map.

-

Model Building and Refinement: A molecular model is built into the electron density map and refined to yield the final high-resolution atomic structure.[6]

Caption: A generalized workflow for determining the crystal structure of CI-MPR/IGF2R domains.

B. Cryo-Electron Microscopy (Cryo-EM) for Full-Length Receptor Structure

Cryo-EM has enabled the visualization of the full-length CI-MPR/IGF2R in different conformational states.

1. Sample Preparation:

-

Purification: The full-length native CI-MPR/IGF2R is purified from a source like bovine liver.[8]

-

Grid Preparation: The purified receptor, in the presence or absence of ligands and at a specific pH, is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[8]

2. Data Collection:

-

Microscopy: The frozen grids are imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[8]

-

Image Acquisition: Thousands of images (micrographs) are collected from different areas of the grid.

3. Data Processing:

-

Particle Picking: Individual receptor particle images are computationally selected from the micrographs.

-

2D and 3D Classification: The particle images are aligned and classified to identify different views and conformational states.

-

3D Reconstruction: A high-resolution three-dimensional map of the receptor is generated by combining the classified particle images.

-

Model Building: An atomic model of the receptor is built into the cryo-EM density map.[8]

C. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to quantify the binding kinetics and affinity between the CI-MPR/IGF2R and its ligands.

1. Chip Preparation:

-

Ligand Immobilization: One of the binding partners (the "ligand," e.g., a specific domain of CI-MPR/IGF2R) is immobilized onto the surface of a sensor chip.

-

Analyte Preparation: The other binding partner (the "analyte," e.g., IGF2 or an M6P-containing protein) is prepared in a suitable buffer at various concentrations.

2. Binding Measurement:

-

Injection: The analyte is flowed over the sensor chip surface containing the immobilized ligand.

-

Signal Detection: The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

3. Data Analysis:

-

Sensorgram: The binding data is represented as a sensorgram, a plot of RU versus time.

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model.

-